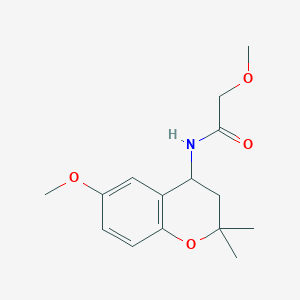
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide, also known as MDCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MDCA belongs to the class of coumarin derivatives that have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In inflammation, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide inhibits the activation of NF-κB and MAPK pathways, and reduces the production of inflammatory cytokines. In neurodegenerative diseases, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide inhibits cell proliferation, induces apoptosis, and reduces migration and invasion. In inflammation, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide reduces the production of inflammatory cytokines, inhibits the activation of inflammatory pathways, and reduces tissue damage. In neurodegenerative diseases, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide reduces oxidative stress and inflammation, improves cognitive function, and protects against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its solubility in water is limited, which may affect its bioavailability in vivo. Moreover, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide research. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, its pharmacokinetic and pharmacodynamic properties need to be studied in vivo to determine its bioavailability and efficacy. Third, its potential therapeutic applications need to be explored in different disease models, including cancer, inflammation, and neurodegenerative diseases. Finally, its safety and toxicity need to be evaluated in preclinical and clinical studies before it can be considered for clinical use.
Métodos De Síntesis
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide can be synthesized by a simple one-pot reaction between 6-methoxy-2,2-dimethylchroman-4-one and N-(2-bromoacetyl)-2-methoxyaniline in the presence of potassium carbonate. The reaction yields 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide as a white crystalline solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has shown promising results in inhibiting the growth of tumor cells, inducing apoptosis, and reducing the migration and invasion of cancer cells. In inflammation research, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has demonstrated anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of inflammatory pathways. In neurodegenerative disease research, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and improving cognitive function.
Propiedades
IUPAC Name |
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2)8-12(16-14(17)9-18-3)11-7-10(19-4)5-6-13(11)20-15/h5-7,12H,8-9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQPXDZFBSJIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)OC)NC(=O)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-morpholin-4-yl-2-pyridin-3-ylacetamide](/img/structure/B5316742.png)
![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)
![7-(3-chloro-4-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5316758.png)

![ethyl 5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316768.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316782.png)
![7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5316785.png)
![4-(aminosulfonyl)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]butanamide](/img/structure/B5316793.png)
![2-(4-fluorophenoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5316795.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316802.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide](/img/structure/B5316805.png)
![N-benzyl-N'-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]sulfamide](/img/structure/B5316809.png)